molecular formula C4H11NO2 B111100 (2R,3S)-2-aminobutane-1,3-diol CAS No. 108102-50-7

(2R,3S)-2-aminobutane-1,3-diol

Cat. No. B111100
CAS RN: 108102-50-7
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-IUYQGCFVSA-N
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Description

“(2R,3S)-2-aminobutane-1,3-diol” is a specific isomer of 2-aminobutane-1,3-diol. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” denote the absolute configuration of the molecule . The “2R,3S” configuration means that the amino group is on the second carbon atom and the hydroxyl groups are on the first and third carbon atoms .


Molecular Structure Analysis

The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the Cahn-Ingold-Prelog priority rules . The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond . The 2D chemical structure image of the molecule is also known as the skeletal formula .

Scientific Research Applications

Nonenzymatic Polymerase-like Template-Directed Synthesis

L-ALLO-THREONINOL nucleic acid (L-TNA) has been demonstrated to undergo template-directed synthesis via chemical ligation, which is significantly faster and occurs in higher yield than DNA ligation. This opens up possibilities for a genetics system of the L-TNA world, with applications in xenobiology and the study of life’s origins .

Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

Threonine aldolases (TAs) have been used to catalyze carbon–carbon bond formations, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids. L-ALLO-THREONINOL can be used as a substrate for TAs, leading to the production of important precursors for pharmaceuticals .

Solution Phase Peptide Synthesis

As an amino alcohol, L-ALLO-THREONINOL is commonly used in solution phase peptide synthesis. It can be utilized as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide and to synthesize pyrene-L-threoninyl analogues .

Mechanism of Action

Target of Action

It’s known that l-allo-threoninol is used in the synthesis of artificial abasic nucleosides and pyrene-l-threoninyl analogues .

Mode of Action

L-ALLO-THREONINOL interacts with its targets to form stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . These triplex structures consist of two L-ALLO-THREONINOL strands and one DNA or RNA strand . The configuration of the methyl group on the L-ALLO-THREONINOL scaffold has a significant impact on the hybridization ability and structure .

Biochemical Pathways

It’s known that l-allo-threoninol is involved in the synthesis of β-hydroxy-α-amino acids via threonine aldolases . Threonine aldolases catalyze the conversion of glycine and aldehydes to synthesize β-hydroxy-α-amino acids .

Pharmacokinetics

It’s known that l-allo-threoninol is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility and could potentially be well-absorbed in biological systems.

Result of Action

The molecular and cellular effects of L-ALLO-THREONINOL’s action involve the formation of stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . This interaction could potentially influence the transcription and translation processes in cells, although more research is needed to fully understand these effects.

Action Environment

The action, efficacy, and stability of L-ALLO-THREONINOL can be influenced by various environmental factors. For instance, the configuration of the methyl group on the L-ALLO-THREONINOL scaffold can significantly impact its hybridization ability and structure . Additionally, the thermostability of L-ALLO-THREONINOL can be improved through protein engineering .

properties

IUPAC Name

(2R,3S)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-aminobutane-1,3-diol

Q & A

Q1: What makes the gas chromatographic behavior of L-allo-threoninol unique compared to other similar compounds?

A1: L-allo-threoninol, when separated into its enantiomers using gas chromatography with a chiral stationary phase (specifically Chirasil-L-Val), exhibits an unexpected elution order. Contrary to the typical pattern where the L-enantiomer elutes before the D-enantiomer, D-allo-threoninol elutes first []. This unusual behavior is attributed to the varying influence of the asymmetric centers within the molecule. This finding highlights the complexity of enantiomer separation and the need for refined models that account for the unique properties of allo-compounds [].

Q2: Why is the ability to synthesize L-allo-threoninol and its stereoisomers important in organic chemistry?

A2: L-allo-Threoninol and its stereoisomers, classified as 2,4-diamino-2,4,6-trideoxysugars (DADTH), are important building blocks for synthesizing biologically relevant molecules. A new synthetic route utilizing a chiral iridium-H8-BINAP catalyst allows for the diastereoselective synthesis of these DADTH stereoisomers in a more efficient and controlled manner compared to previous methods []. This improved synthesis allows researchers to access these important building blocks more readily for further study and application.

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